2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide
Description
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for drug development, molecular biology studies, and chemical synthesis.
Properties
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-11-2-1-3-12(17)13(11)15(21)19-7-9-20-8-6-18-14(20)10-4-5-10/h1-3,6,8,10H,4-5,7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBWXMFHCVWQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the
Biological Activity
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamide derivatives and features a unique combination of structural elements, including a chlorinated benzene ring, a cyclopropyl-substituted imidazole moiety, and a fluorine atom.
- IUPAC Name : this compound
- CAS Number : 2034634-13-2
- Molecular Formula : C15H15ClFN3O
- Molecular Weight : 307.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the imidazole ring suggests potential interactions with biological systems, particularly those involving enzyme inhibition or modulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that benzamide derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer types, demonstrating promising results in inhibiting cell proliferation and promoting cell death in malignant cells .
- Antimicrobial Properties : The compound has potential applications in combating bacterial infections, as benzamide derivatives are often investigated for their antibacterial activity. The incorporation of the imidazole ring may enhance this property due to its known bioactivity against microbial pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways. For example, related compounds have been studied for their ability to inhibit kinases associated with cancer progression .
Case Studies
Recent investigations into similar compounds have highlighted their therapeutic potential:
- A study on related benzamide derivatives revealed significant anticancer effects, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines .
- Another research effort focused on the synthesis and biological evaluation of imidazole-containing benzamides demonstrated that these compounds could effectively inhibit key enzymes involved in cancer cell signaling pathways .
Data Table: Biological Activity Overview
Q & A
Q. What are the key steps in synthesizing 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide, and what intermediates are critical?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the 2-cyclopropyl-1H-imidazole core via cyclization reactions using cyclopropane derivatives and imidazole precursors.
- Step 2 : Functionalization of the imidazole with an ethylamine sidechain through nucleophilic substitution or coupling reactions.
- Step 3 : Condensation of the intermediate with 2-chloro-6-fluorobenzoyl chloride to form the final benzamide. Key intermediates include the ethylamine-functionalized imidazole and the benzoyl chloride derivative. Purification often employs column chromatography or recrystallization, with structural confirmation via -NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- -NMR : Confirms the presence of the cyclopropyl group (δ ~0.5–1.5 ppm), fluorobenzamide aromatic protons (δ ~7.0–8.0 ppm), and imidazole protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- FT-IR : Identifies amide C=O stretching (~1650–1700 cm) and C-F bonds (~1100–1250 cm). X-ray crystallography (if crystals are obtainable) can resolve 3D conformation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents like ethanol or PEG .
- Stability : Stable at room temperature in inert atmospheres. Susceptible to hydrolysis in acidic/basic conditions due to the amide bond. Long-term storage recommendations include desiccated, low-temperature (-20°C) environments .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis or predict reactivity?
Density Functional Theory (DFT) calculations can:
- Model transition states to identify energetically favorable reaction pathways (e.g., imidazole functionalization).
- Predict regioselectivity in cyclopropane ring formation or benzamide coupling.
- Analyze electronic properties (e.g., Fukui indices) to assess nucleophilic/electrophilic sites for targeted modifications .
Q. How do structural modifications (e.g., substituents on the imidazole or benzamide) influence biological activity?
- Imidazole Modifications : Adding electron-withdrawing groups (e.g., -CF) enhances target binding affinity in kinase inhibition assays.
- Benzamide Modifications : Fluorine at the 6-position improves metabolic stability; chloro at the 2-position increases lipophilicity, affecting membrane permeability. Structure-Activity Relationship (SAR) studies using analogs with systematic substitutions are critical .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., conflicting IC values)?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
- Buffer Optimization : Adjust pH or ionic strength to mimic physiological conditions.
- Orthogonal Assays : Cross-validate with fluorescence polarization (FP) or surface plasmon resonance (SPR) to rule out false positives .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Reaction Scaling : Transition from batch to flow chemistry for exothermic steps (e.g., benzamide coupling) to improve heat dissipation.
- Purification : Replace column chromatography with crystallization or high-throughput screening (HTS) for solvent optimization.
- Byproduct Management : Use inline FT-IR or HPLC to monitor intermediates and minimize side reactions .
Methodological Considerations
Q. How to design a pharmacokinetic (PK) study for this compound in preclinical models?
- Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability.
- Sampling : Collect plasma/tissue samples at timed intervals for LC-MS/MS analysis.
- Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t).
- Metabolite ID : Use high-resolution MS (HRMS) to identify phase I/II metabolites .
Q. What strategies mitigate off-target effects in cell-based assays?
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to assess selectivity.
- Proteome Profiling : Use affinity pulldown followed by mass spectrometry to identify non-target interactions.
- CRISPR-Cas9 : Knock out the primary target to confirm phenotype specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
